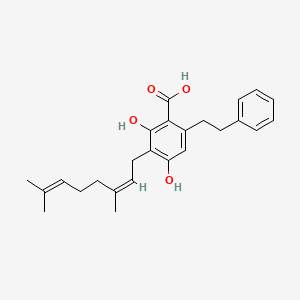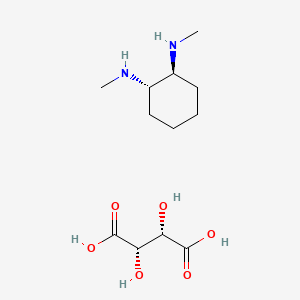
(2-(sec-Butyl)-6-fluoropyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(sec-Butyl)-6-fluoropyridin-4-yl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions. This compound features a boronic acid group attached to a pyridine ring substituted with a sec-butyl group and a fluorine atom. The presence of the boronic acid moiety makes it a valuable reagent for forming carbon-carbon bonds in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(sec-Butyl)-6-fluoropyridin-4-yl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the hydroboration of an alkene or alkyne to introduce the boronic acid group. This reaction is generally rapid and can be carried out under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration reactions using specialized equipment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
(2-(sec-Butyl)-6-fluoropyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions often involve mild temperatures and pressures to maintain the integrity of the boronic acid group .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions may produce boronic esters .
科学的研究の応用
(2-(sec-Butyl)-6-fluoropyridin-4-yl)boronic acid has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of (2-(sec-Butyl)-6-fluoropyridin-4-yl)boronic acid in chemical reactions involves the formation of a boron-carbon bond, which facilitates the transfer of organic groups between reactants. In Suzuki–Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar coupling reactions.
4-Formylphenylboronic acid: Another boronic acid derivative with a formyl group, used in the synthesis of biologically active compounds.
sec-Butylboronic acid: A related compound with a sec-butyl group but lacking the pyridine ring and fluorine substitution.
Uniqueness
(2-(sec-Butyl)-6-fluoropyridin-4-yl)boronic acid is unique due to the combination of its sec-butyl group, fluorine atom, and pyridine ring, which confer specific reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specialized applications in organic synthesis and pharmaceutical research .
特性
分子式 |
C9H13BFNO2 |
|---|---|
分子量 |
197.02 g/mol |
IUPAC名 |
(2-butan-2-yl-6-fluoropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H13BFNO2/c1-3-6(2)8-4-7(10(13)14)5-9(11)12-8/h4-6,13-14H,3H2,1-2H3 |
InChIキー |
DJZJLYGHTRWJQQ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC(=C1)F)C(C)CC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Ethoxypropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085445.png)

![(1S,2S,4R)-4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B14085472.png)
![1-(4-bromophenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine](/img/structure/B14085473.png)

![3-(3-Carbamoylphenyl)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B14085476.png)
![Tert-butyl 3-[3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B14085481.png)
![3-[1-(4-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B14085485.png)

![4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14085502.png)
![2-(4-Bromophenyl)-3-chloro-6-methylimidazo[1,2-a]pyridine](/img/structure/B14085506.png)


![7-Chloro-6-methyl-2-(pyridin-3-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085523.png)
